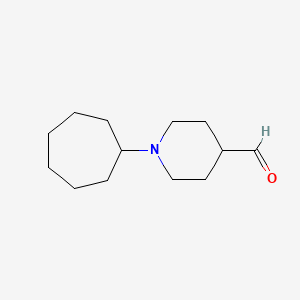![molecular formula C16H17ClN2O3 B2855993 methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate CAS No. 1797019-99-8](/img/structure/B2855993.png)
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a synthetic organic compound with the molecular formula C16H17ClN2O3 This compound is characterized by the presence of an isoquinoline ring, a chloro substituent, and a butanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring is synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The N-methylformamido group is introduced via an amidation reaction, often using N-methylformamide and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The chloro group may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[1-(1-bromoisoquinolin-3-yl)-N-methylformamido]butanoate
- Methyl 4-[1-(1-fluoroisoquinolin-3-yl)-N-methylformamido]butanoate
- Methyl 4-[1-(1-iodoisoquinolin-3-yl)-N-methylformamido]butanoate
Uniqueness
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
methyl 4-[(1-chloroisoquinoline-3-carbonyl)-methylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-19(9-5-8-14(20)22-2)16(21)13-10-11-6-3-4-7-12(11)15(17)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAKTLVEAEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
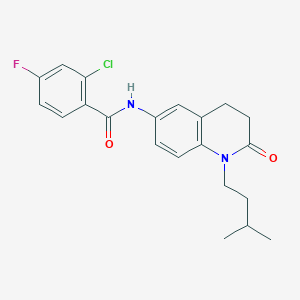
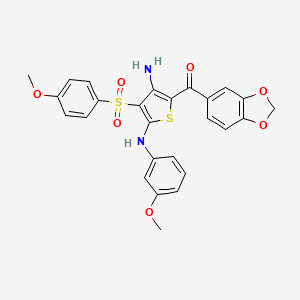
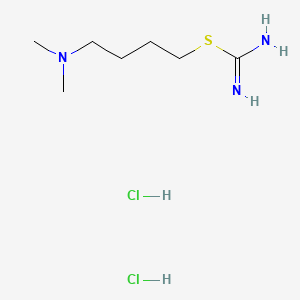
![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)
![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2855921.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)
![1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine](/img/structure/B2855923.png)
![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)
![4-cyano-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855926.png)
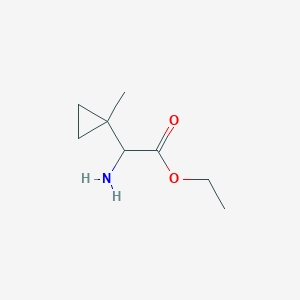
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
